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Compound Name: Prodigiosine

Cat. No.: B10828770 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
Prodigiosin, a vibrant red pigment produced by Serratia marcescens and other bacteria, has

garnered significant attention for its potent biological activities, including its promising role as

an immunosuppressive agent.[1][2] This document provides a comprehensive overview of the

in vivo application of prodigiosin for immunosuppression, summarizing key quantitative data,

detailing experimental protocols, and visualizing the underlying signaling pathways.

Quantitative Data Summary
The following tables summarize the in vivo immunosuppressive effects of prodigiosin and its

analogs from various studies.

Table 1: In Vivo Immunosuppressive Efficacy of Prodigiosin in Murine Models
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Animal
Model

Compound Dosage
Route of
Administrat
ion

Key
Immunosup
pressive
Effects

Reference

C57BL/6

Mice

Prodigiosin

25-C
0.5 mg/kg Not Specified

Inhibition of in

vivo induction

of H-2

restricted

cytotoxic T

lymphocytes.

[3]

Mice Prodigiosin
10 and 30

mg/kg
Not Specified

No in vivo

toxicity to

lymphoid

organs at

these

effective

dosages.

[4]

Non-obese

diabetic

(NOD) mice

Prodigiosin Not Specified Not Specified

Markedly

reduced

blood glucose

levels and

cellular

infiltration into

pancreatic

islets.

[5]

DBA/1 mice Prodigiosin Not Specified Not Specified

Delayed

onset of

collagen-

induced

arthritis.

[5]
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C57BL/6

Mice

Prodigiosin

25-C
>0.5 mg/kg Not Specified

Inhibited

cytotoxic T

lymphocyte

(CTL)

induction.

[6]

Rat (DA to

PVG)

Prodigiosin

25-C
1 mg/kg/day i.p.

No effect on

allograft

rejection of

rat hearts.

[7]

Rat (DA to

PVG)

Prodigiosin

25-C
10 mg/kg/day i.p.

Toxic,

causing

weight loss

and diarrhea

at 3 days.

[7]

Table 2: Effects of Prodigiosin on T-Cell and B-Cell Mediated Responses
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Immune
Response

Compound
Concentration/
Dosage

Effect Reference

T-cell mediated

immune

responses

(Concanavalin A-

induced

proliferation,

mixed

lymphocyte

response, local

graft vs host

reaction, T-

dependent

antibody

response)

Prodigiosin

< 100 nM (in

vitro), 10 and 30

mg/kg (in vivo)

Inhibited at non-

toxic

concentrations.

[4]

B-cell mediated

immune

functions

(Lipopolysacchar

ide-induced

proliferation,

activated

polyclonal

antibody

production)

Prodigiosin
< 100 nM (in

vitro)
Did not affect. [4]

Cytotoxic T

lymphocyte

(CTL) activity

induced by

allogenic

mastocytoma,

P815

Prodigiosin 25-C
>0.5 mg/kg (in

vivo)

Selectively

inhibited.
[6][8]

Antibody

production

Prodigiosin 25-C >0.5 mg/kg (in

vivo)

Did not affect. [6][8]
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against thymus-

dependent (TD)

antigen (sheep

red blood cell,

SRBC)

Antibody

production

against thymus-

independent (TI)

antigen (Brucella

abortus)

Prodigiosin 25-C Not Specified Did not affect. [8]

Experimental Protocols
Protocol 1: Assessment of in Vivo Suppression of
Cytotoxic T-Lymphocyte (CTL) Induction
This protocol is based on studies evaluating the T-cell specific immunosuppressive properties

of prodigiosin.[3][6][8]

1. Animal Model:

Use specific pathogen-free female C57BL/6 and male Balb/c mice.

2. Immunization and Treatment:

To induce CTLs, immunize C57BL/6 mice with an allogeneic mastocytoma cell line, P815.

Simultaneously, to assess the effect on antibody production, immunize with a thymus-

dependent antigen like sheep red blood cells (SRBC).[6][8]

Administer prodigiosin or its analog (e.g., Prodigiosin 25-C) at varying doses (e.g., starting

from 0.5 mg/kg) via intraperitoneal (i.p.) injection at the time of immunization and for a

specified period afterward.

Include a vehicle control group and a positive control group treated with a known

immunosuppressant like FK506.
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3. Assessment of CTL Activity:

After a set period (e.g., 7-10 days), harvest splenocytes from the immunized mice.

Perform a chromium-51 release assay to measure the cytotoxic activity of the splenocytes

against the target P815 cells.

4. Assessment of Antibody Production:

Collect blood samples from the mice.

Determine the anti-SRBC antibody titer in the serum using a hemagglutination assay.

5. Data Analysis:

Compare the CTL activity and antibody titers between the prodigiosin-treated groups, the

vehicle control group, and the positive control group to determine the selective

immunosuppressive effect of prodigiosin on T-cell mediated cytotoxicity.

Protocol 2: Evaluation of Prodigiosin in a Murine Model
of Autoimmune Disease (Collagen-Induced Arthritis)
This protocol is based on studies demonstrating the therapeutic potential of prodigiosin in

autoimmune models.[5]

1. Animal Model:

Use DBA/1 mice, which are susceptible to collagen-induced arthritis.

2. Induction of Arthritis:

Induce arthritis by immunizing the mice with an emulsion of bovine type II collagen and

complete Freund's adjuvant.

Administer a booster injection of type II collagen in incomplete Freund's adjuvant after 21

days.

3. Prodigiosin Treatment:
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Begin treatment with prodigiosin (at a pre-determined dose) or vehicle control before or at

the onset of clinical signs of arthritis.

Administer the treatment daily or on a specified schedule via an appropriate route (e.g., i.p.

or oral gavage).

4. Clinical Assessment:

Monitor the mice regularly for the onset and severity of arthritis.

Score the clinical signs of arthritis based on a standardized scoring system (e.g., assessing

paw swelling and joint inflammation).

5. Histopathological Analysis:

At the end of the study, euthanize the mice and collect the inflamed joints.

Perform histopathological examination of the joint tissues to assess synovial inflammation,

cartilage destruction, and bone erosion.

6. Data Analysis:

Compare the clinical arthritis scores and histopathological findings between the prodigiosin-

treated and vehicle control groups to evaluate the therapeutic efficacy of prodigiosin.

Signaling Pathways and Mechanisms of Action
Prodigiosin exerts its immunosuppressive effects through a distinct mechanism of action

compared to conventional immunosuppressants like cyclosporin A and FK-506.[4][9] It primarily

targets T-cell activation and proliferation by interfering with key signaling pathways.

One of the primary mechanisms of prodigiosin's immunosuppressive activity is the inhibition of

T-cell activation by blocking the interleukin-2 (IL-2) signaling pathway.[5] Unlike cyclosporin A,

prodigiosin does not inhibit the production of IL-2.[8][9] Instead, it has been shown to inhibit the

expression of the IL-2 receptor alpha-chain (IL-2Rα), which is a critical component of the high-

affinity IL-2 receptor.[5] This disruption of the IL-2/IL-2R signaling cascade hampers T-cell

proliferation and differentiation into effector cells.[5]
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Furthermore, Janus tyrosine kinase 3 (Jak3), which is associated with the IL-2 receptor, is

considered a molecular target for prodigiosins.[9] By potentially inhibiting Jak3 phosphorylation

and activation, prodigiosin can block the downstream signaling events that are crucial for T-cell

mediated immune responses.[10] Other signaling pathways, such as the PI3K/Akt and mTOR

pathways, which are involved in cell growth and proliferation, have also been implicated in the

broader biological activities of prodigiosin and may contribute to its immunosuppressive effects.

[11]
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Caption: Prodigiosin's interference with T-cell signaling pathways.

Another proposed mechanism for the immunosuppressive action of prodigiosin, particularly

prodigiosin 25-C, involves the inhibition of vacuolar type H+-ATPase (V-ATPase).[12] This

enzyme is crucial for the acidification of intracellular organelles within cytotoxic T-lymphocytes

(CTLs). By inhibiting V-ATPase, prodigiosin disrupts the function of these acidic organelles,

which are essential for the cytotoxic activity of CTLs, thereby suppressing their ability to kill

target cells.[12]
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Caption: Workflow for in vivo CTL suppression assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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